molecular formula C6H3BrClF2N B2406965 3-Bromo-2-chloro-6-(difluoromethyl)pyridine CAS No. 1805221-46-8

3-Bromo-2-chloro-6-(difluoromethyl)pyridine

Cat. No.: B2406965
CAS No.: 1805221-46-8
M. Wt: 242.45
InChI Key: BLLVLEFBHDUOQV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various pharmaceutical and agrochemical products , suggesting that its targets could be diverse and dependent on the specific derivative being synthesized.

Mode of Action

It is known to be a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group in the compound could potentially enhance the biological activity of the final product by influencing its physicochemical properties .

Biochemical Pathways

Given its use in the synthesis of various pharmaceutical and agrochemical products , it can be inferred that the compound may influence a wide range of biochemical pathways depending on the specific derivative and its intended use.

Pharmacokinetics

The compound’s pharmacokinetic properties would likely depend on the specific pharmaceutical or agrochemical product it is used to synthesize .

Result of Action

As a key structural motif in active agrochemical and pharmaceutical ingredients , its effects would likely be diverse and dependent on the specific derivative and its intended use.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethylpyridines, including “3-Bromo-2-chloro-6-(difluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-2-chloro-6-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLVLEFBHDUOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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